Mal-NH-PEG10-CH2CH2COOPFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-NH-PEG10-CH2CH2COOPFP ester is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is designed to facilitate the targeted degradation of specific proteins within cells by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-NH-PEG10-CH2CH2COOPFP ester involves the conjugation of a maleimide group to a polyethylene glycol chain, followed by the attachment of a pentafluorophenyl ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Mal-NH-PEG10-CH2CH2COOPFP ester primarily undergoes substitution reactions, where the pentafluorophenyl ester reacts with nucleophiles such as amines or thiols. This reaction forms stable amide or thioether bonds .
Common Reagents and Conditions
Reagents: Amines, thiols
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are amide or thioether-linked conjugates, which are essential for the formation of functional PROTAC molecules .
Scientific Research Applications
Mal-NH-PEG10-CH2CH2COOPFP ester is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules have applications in:
Mechanism of Action
Mal-NH-PEG10-CH2CH2COOPFP ester functions as a linker in PROTACs, facilitating the recruitment of an E3 ubiquitin ligase to the target protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein turnover and regulation within cells .
Comparison with Similar Compounds
Similar Compounds
- Mal-NH-PEG2-CH2CH2COOPFP ester
- Mal-NH-PEG8-CH2CH2COOPFP ester
Uniqueness
Mal-NH-PEG10-CH2CH2COOPFP ester is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This characteristic enhances its utility in the synthesis of PROTACs, allowing for more efficient and effective protein degradation .
Properties
Molecular Formula |
C36H51F5N2O15 |
---|---|
Molecular Weight |
846.8 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C36H51F5N2O15/c37-31-32(38)34(40)36(35(41)33(31)39)58-30(47)4-7-48-9-11-50-13-15-52-17-19-54-21-23-56-25-26-57-24-22-55-20-18-53-16-14-51-12-10-49-8-5-42-27(44)3-6-43-28(45)1-2-29(43)46/h1-2H,3-26H2,(H,42,44) |
InChI Key |
WPNLFPWCKSAWRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.